1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate
Description
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate is an organic compound with a complex structure that includes an azepane ring, a tert-butyl group, and two carboxylate groups
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 6-oxoazepane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-9(11(16)18-4)5-6-10(15)8-14/h9H,5-8H2,1-4H3 |
InChI Key |
KUBNYJCCIOKCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(=O)C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate typically involves multiple steps, including the formation of the azepane ring and the introduction of the tert-butyl and carboxylate groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: This compound has a similar azepane ring structure but differs in the position and type of substituents.
tert-butyl 3-oxoazetidine-1-carboxylate: This compound features a smaller azetidine ring and different functional groups.
tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate: This compound has a similar azepane ring but with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate is a chemical compound characterized by its unique azepane ring structure, which is substituted with tert-butyl, methyl, and oxo groups. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.
- CAS Number : 2758001-39-5
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.3 g/mol
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes under controlled conditions. Common synthetic methods utilize catalysts and specific solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism may involve:
- Binding to active sites : Altering enzyme activity or modulating receptor function.
- Chemical reactivity : Undergoing oxidation or reduction reactions that can introduce additional functional groups, enhancing its biological profile.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of azepane compounds possess antimicrobial properties. The presence of functional groups in this compound may enhance its efficacy against various pathogens.
Potential Therapeutic Applications
Research is ongoing into the therapeutic potential of this compound in drug design. Its structural characteristics suggest it could be a candidate for developing pharmaceuticals targeting specific diseases.
Study on Enzyme Inhibition
A study evaluated the inhibition of certain enzymes by azepane derivatives, including this compound. The findings indicated that the compound could modulate enzyme activity, suggesting potential applications in treating metabolic disorders.
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds such as tert-butyl 3-methyl-5-oxoazepane-1-carboxylate revealed differences in biological activity based on substitution patterns. This highlights the importance of structural modifications in enhancing biological efficacy.
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 2758001-39-5 | C13H21NO5 | Antimicrobial, Enzyme Inhibition |
| Tert-butyl 3-methyl-5-oxoazepane-1-carboxylate | [CAS number] | [Formula] | [Activity] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
